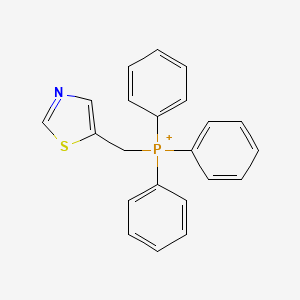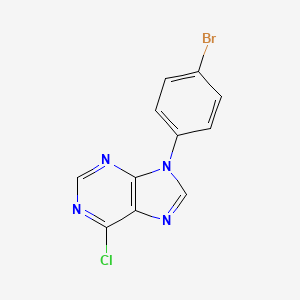
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester is a boronic ester derivative of indazole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), mild temperature (50-80°C).
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol), room temperature.
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethyl sulfoxide), base (e.g., sodium hydride), room temperature to mild heating.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic acid or other oxidation products.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Materials Science: The compound is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a tool compound for studying biological processes involving boron-containing molecules.
Catalysis: The compound is used in the development of new catalytic systems for organic transformations.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biological applications . The indazole core can interact with protein targets through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(7-Fluoro-1H-indazol-4-YL)boronic acid pinacol ester: Lacks the methyl group, which may affect its reactivity and biological activity.
(1-Methyl-1H-indazol-4-YL)boronic acid pinacol ester: Lacks the fluoro group, which may influence its electronic properties and reactivity.
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid: Lacks the pinacol ester group, which may affect its solubility and stability.
Uniqueness
(7-Fluoro-1-methyl-1H-indazol-4-YL)boronic acid pinacol ester is unique due to the combination of the fluoro, methyl, and boronic acid pinacol ester groups. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Propiedades
Fórmula molecular |
C14H18BFN2O2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
7-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16)12-9(10)8-17-18(12)5/h6-8H,1-5H3 |
Clave InChI |
ZUZLPAQVJKIIKJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=C(C=C2)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)






![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)

![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)


